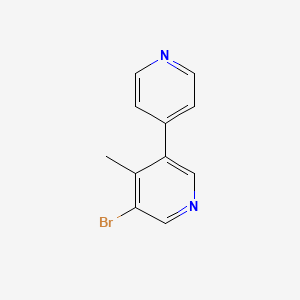
5-Bromo-4-methyl-3,4'-bipyridine
描述
5-Bromo-4-methyl-3,4’-bipyridine is a bipyridine derivative with the molecular formula C11H9BrN2 and a molecular weight of 249.11 g/mol . This compound is characterized by the presence of a bromine atom and a methyl group attached to the bipyridine core, making it a valuable intermediate in organic synthesis and coordination chemistry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-methyl-3,4’-bipyridine typically involves the bromination of 4-methyl-3,4’-bipyridine. One common method is the use of bromine in acetic acid as the brominating agent. The reaction is carried out at elevated temperatures to ensure complete bromination . Another approach involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) .
Industrial Production Methods
Industrial production of 5-Bromo-4-methyl-3,4’-bipyridine may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems for precise control of reaction conditions, including temperature, pressure, and reagent flow rates .
化学反应分析
Types of Reactions
5-Bromo-4-methyl-3,4’-bipyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in Suzuki, Stille, and Negishi coupling reactions to form new carbon-carbon bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically in the presence of a base such as potassium carbonate.
Coupling Reactions: Palladium catalysts are commonly used in Suzuki, Stille, and Negishi coupling reactions, with reagents such as arylboronic acids, stannanes, and zinc halides.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are used under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted bipyridines, which can be further functionalized for use in different applications .
科学研究应用
5-Bromo-4-methyl-3,4’-bipyridine has a wide range of applications in scientific research:
作用机制
The mechanism of action of 5-Bromo-4-methyl-3,4’-bipyridine involves its ability to coordinate with metal centers, forming stable complexes. These complexes can act as catalysts in various chemical reactions, facilitating the formation of new bonds and the transformation of substrates . The molecular targets and pathways involved depend on the specific application and the nature of the metal center .
相似化合物的比较
Similar Compounds
4,4’-Bipyridine: A widely used bipyridine derivative with similar coordination properties but lacking the bromine and methyl substituents.
5-Bromo-2,2’-bipyridine: Another brominated bipyridine derivative with different substitution patterns, leading to distinct reactivity and applications.
4-Methyl-2,2’-bipyridine: A methyl-substituted bipyridine with different electronic properties compared to 5-Bromo-4-methyl-3,4’-bipyridine.
Uniqueness
5-Bromo-4-methyl-3,4’-bipyridine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for the synthesis of specialized ligands and materials .
属性
IUPAC Name |
3-bromo-4-methyl-5-pyridin-4-ylpyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2/c1-8-10(6-14-7-11(8)12)9-2-4-13-5-3-9/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNIIWWUEQIMBRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1C2=CC=NC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















